molecular formula C17H17N3O4 B11695334 4-ethoxy-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide

4-ethoxy-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide

Cat. No.: B11695334
M. Wt: 327.33 g/mol
InChI Key: CWEOUHUJMWAWKE-LDADJPATSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-ethoxybenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-ethoxy-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophilic reagents such as sodium ethoxide.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Oxidized products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-ethoxy-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can be compared with other similar compounds, such as:

    4-ethoxy-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide: Similar structure but with a different position of the nitro group.

    4-ethoxy-N’-[(1E)-1-(2-nitrophenyl)ethylidene]benzohydrazide: Another isomer with the nitro group in a different position.

    4-ethoxy-N’-[(1E)-1-(3-chlorophenyl)ethylidene]benzohydrazide: Similar structure with a chlorine substituent instead of a nitro group.

The uniqueness of 4-ethoxy-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide lies in its specific structural arrangement, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

4-ethoxy-N-[(E)-1-(3-nitrophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C17H17N3O4/c1-3-24-16-9-7-13(8-10-16)17(21)19-18-12(2)14-5-4-6-15(11-14)20(22)23/h4-11H,3H2,1-2H3,(H,19,21)/b18-12+

InChI Key

CWEOUHUJMWAWKE-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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